![molecular formula C18H30O2 B14718767 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one CAS No. 20498-89-9](/img/structure/B14718767.png)
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is a complex organic compound with the molecular formula C18H32O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one typically involves multiple steps, including the formation of cyclohexane rings and the introduction of the hydroxyl group. One common method involves the following steps:
Formation of Cyclohexane Rings: The initial step involves the cyclization of appropriate precursors to form the cyclohexane rings.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Enone Structure: The final step involves the formation of the enone structure through an aldol condensation reaction, which typically requires a base catalyst such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and enone structure allow it to participate in redox reactions and form covalent bonds with biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of the enone structure.
2-Cyclohexen-1-one: Contains a similar enone structure but lacks the hydroxyl group and additional cyclohexane ring.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is unique due to its combination of two cyclohexane rings, a hydroxyl group, and an enone structure
Propriétés
Numéro CAS |
20498-89-9 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-[4-(4-hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,19H,3-12H2,1-2H3 |
Clé InChI |
ILEWBEVHSTXKPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)C1CCC(=O)CC1)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



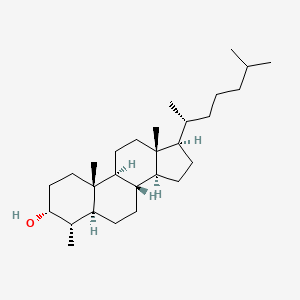
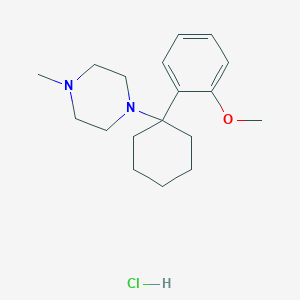
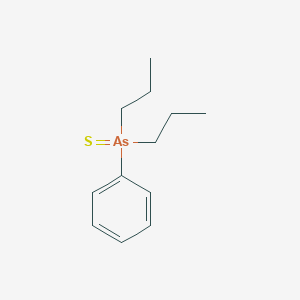
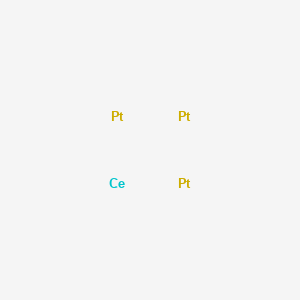
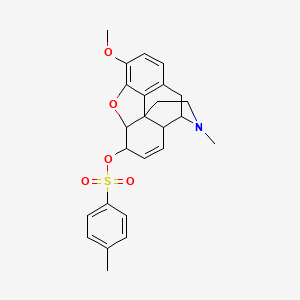
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


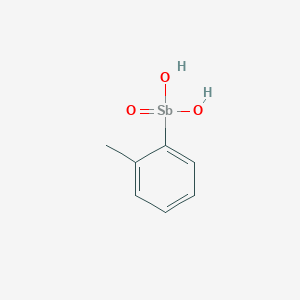
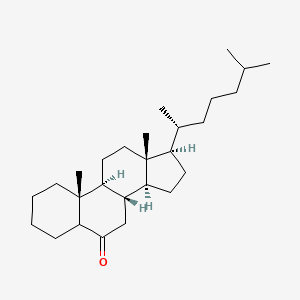
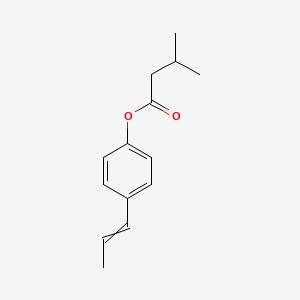
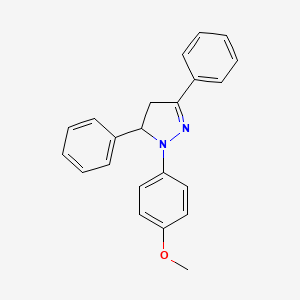
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
